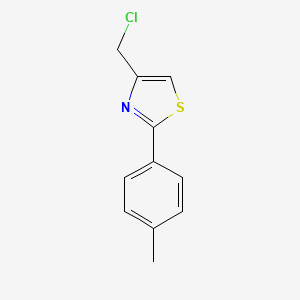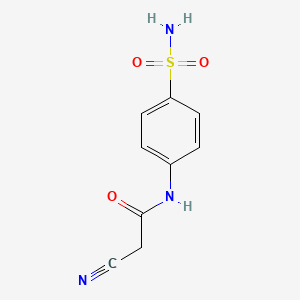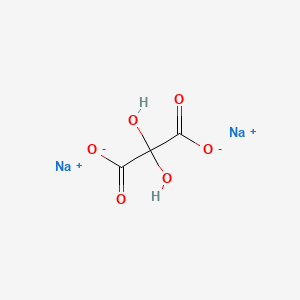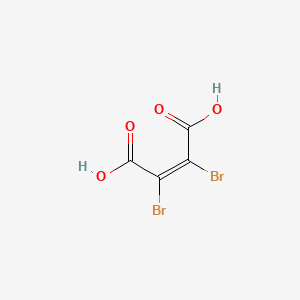
2-Chloro-5-(4-chlorophenyl)nicotinonitrile
Descripción general
Descripción
“2-Chloro-5-(4-chlorophenyl)nicotinonitrile” is a chemical compound with the molecular formula C12H6Cl2N2. It has a molecular weight of 249.1 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(4-chlorophenyl)nicotinonitrile” consists of a pyridine ring with a nitrile group attached . The compound has a molecular weight of 249.1 and a molecular formula of C12H6Cl2N2 .Aplicaciones Científicas De Investigación
Electrochemical Sensing
A study developed a high-sensitive electrochemical sensor for 4-chlorophenol, a derivative of chlorophenyl, based on a graphene oxide NiO/NPs-ionic liquid carbon paste electrode. This sensor showed strong enrichment effect and superior catalytic activity towards the electro-oxidation of 4-chlorophenol (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).
Photocatalytic Degradation
Another research focused on using copper-doped titanium dioxide for degrading chlorophenols under natural light. This study showed complete removal of 2-chlorophenol using the developed catalysts, demonstrating the effectiveness of this method in environmental remediation (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Chemical Synthesis
Research into the chemical synthesis of nicotinonitrile derivatives, which include 2-Chloro-5-(4-chlorophenyl)nicotinonitrile, has been explored. These derivatives are used in various applications including the synthesis of pharmaceutical compounds and other organic molecules (Raja et al., 2009).
Environmental Remediation
Studies have also looked into the removal of chlorophenols from the environment using advanced methods. For example, Fe/Ni bimetallic nanoparticles supported on polystyrene resin showed significant efficiency in dechlorinating 2,4-dichlorophenol, a chlorophenol compound, from aqueous solutions (Zhang et al., 2020).
Propiedades
IUPAC Name |
2-chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-3-1-8(2-4-11)10-5-9(6-15)12(14)16-7-10/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLIPWXJWNAMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377265 | |
| Record name | 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-chlorophenyl)nicotinonitrile | |
CAS RN |
35982-99-1 | |
| Record name | 2-Chloro-5-(4-chlorophenyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35982-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1596683.png)






